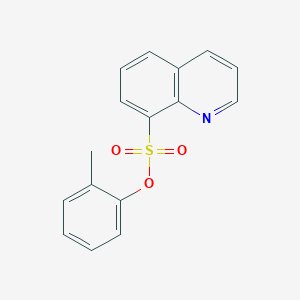

2-Methylphenyl 8-quinolinesulfonate

描述

属性

分子式 |

C16H13NO3S |

|---|---|

分子量 |

299.3 g/mol |

IUPAC 名称 |

(2-methylphenyl) quinoline-8-sulfonate |

InChI |

InChI=1S/C16H13NO3S/c1-12-6-2-3-9-14(12)20-21(18,19)15-10-4-7-13-8-5-11-17-16(13)15/h2-11H,1H3 |

InChI 键 |

NJGCOCJXAAHAKE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

规范 SMILES |

CC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares 2-methylphenyl 8-quinolinesulfonate with three structurally related quinoline derivatives:

Key Observations:

- Sulfonate vs. Carboxylate Esters: The sulfonate group in the target compound likely offers greater hydrolytic stability compared to carboxylate esters (e.g., m-Tolyl 8-methyl-2-phenylquinoline-4-carboxylate), which are more prone to enzymatic or acidic hydrolysis .

- Methyl Substitution : Methyl groups at the 2-position (common in all compounds) enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility.

准备方法

Cyclization of 2-Methylaniline with Crotonaldehyde

The Doebner-Miller reaction is adapted using 2-methylaniline and crotonaldehyde under acidic conditions.

Skraup Synthesis with Glycerol and Sulfuric Acid

An alternative method involves heating 2-methylaniline with glycerol and concentrated H<sub>2</sub>SO<sub>4</sub>.

-

Key Step : Dehydration of glycerol to acrolein, which cyclizes with 2-methylaniline.

-

Limitation : Lower regioselectivity compared to the Doebner-Miller route.

Sulfonation of 2-Methylquinoline

Sulfonation at the 8-position is achieved using fuming sulfuric acid (oleum) and catalysts.

Catalytic Sulfonation with Metal Chlorides

Directing Group Influence

The methyl group at the 2-position electronically directs sulfonation to the 8-position, minimizing isomers.

Conversion to 2-Methyl-8-quinolinesulfonyl Chloride

Chlorination of the sulfonic acid is critical for subsequent esterification.

Chlorination with Bis(trichloromethyl) Carbonate (Triphosgene)

Alternative Methods Using PCl<sub>5</sub> or SOCl<sub>2</sub>

-

Phosphorus Pentachloride : Higher temperatures (80–100°C) but lower yields (≤60%) due to tar formation.

-

Thionyl Chloride : Requires anhydrous conditions and extended reaction times.

Esterification with 2-Methylphenol

The final step involves nucleophilic acyl substitution.

Base-Mediated Reaction

Phase-Transfer Catalysis

Comparative Analysis of Methods

Challenges and Optimization Strategies

常见问题

Q. What are the established synthetic routes for 2-Methylphenyl 8-quinolinesulfonate, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves two key steps:

- Sulfonation : Introduce the sulfonate group to the quinoline backbone using chlorosulfonic acid (ClSO₃H) under anhydrous conditions at room temperature .

- Alkylation : React the sulfonated intermediate with 2-methylphenyl halides (e.g., bromide or chloride) in acetone-water or alcohol media. Excess alkylating agents and controlled pH (~7–9) improve yield .

Table 1: Critical Reaction Parameters

| Step | Reagents/Conditions | Purpose | Optimal Parameters |

|---|---|---|---|

| Sulfonation | ClSO₃H, anhydrous DMF | Introduce -SO₃ group | Stoichiometric ClSO₃H, 25°C |

| Alkylation | 2-MePh-X (X=Br, Cl), acetone:H₂O (3:1) | Attach 2-methylphenyl group | 12h reflux, NaHCO₃ buffer |

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the purity and structure of this compound?

Methodological Answer:

- TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane 1:2) .

- IR Spectroscopy : Confirm sulfonate (S=O stretch at 1150–1250 cm⁻¹) and quinoline (C=N at 1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .

- Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical) .

Q. What crystallographic techniques are recommended for determining the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement:

- Grow crystals via slow evaporation in ethanol.

- Collect data at 100K with Mo-Kα radiation.

- Refine using SHELXL’s full-matrix least-squares to resolve bond lengths/angles (R-factor <5%) .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to minimize side-product formation?

Methodological Answer: Side products (e.g., over-sulfonated derivatives) arise from excess ClSO₃H or prolonged reaction times. Mitigation strategies:

- Use stoichiometric ClSO₃H (1:1 molar ratio with quinoline).

- Conduct reactions under argon atmosphere to prevent hydrolysis.

- Quench with ice-water immediately post-reaction to arrest further sulfonation .

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

- Computational Validation : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set).

- Solvent Effects : Account for DMSO-d₆ or CDCl₃-induced shifts using reference databases (e.g., SDBS).

- Dynamic Effects : Analyze temperature-dependent NMR to identify conformational exchange broadening .

Q. What strategies can evaluate the biological activity of this compound against microbial targets?

Methodological Answer:

- Antimicrobial Assays :

-

Minimum Inhibitory Concentration (MIC): Test against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).

-

Time-Kill Curves: Assess bactericidal kinetics over 24h .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to rule off-target effects .

Table 2: Example Biological Assay Design

Assay Type Target Key Parameters Reference MIC E. coli ATCC 25922 0.5–128 µg/mL, 18h incubation MTT Cytotoxicity HEK293 24h exposure, IC₅₀ calculation

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Independently replicate protocols (e.g., solvent purity, stirring rate).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-alkylated species).

- Statistical DoE : Apply factorial design to test variables (temperature, reagent ratio) .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。